

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: **3-Chloro-4-iodopyridin-2-amine**

Cat. No.: **B3026844**

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3-Chloro-4-iodopyridin-2-amine is a strategically substituted pyridine derivative that has emerged as a highly valuable intermediate in the fields of medicinal chemistry and materials science.^[1] Its molecular architecture, featuring a pyridine core with three distinct functional handles—an amine group, a chloro substituent, and a highly reactive iodo group—offers a platform for complex molecular design. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility, allowing for selective, sequential functionalization through modern cross-coupling methodologies.^[2] This guide provides an in-depth exploration of the experimental protocols and chemical logic underpinning the use of this powerful building block.

The primary utility of **3-Chloro-4-iodopyridin-2-amine** lies in the pronounced reactivity of the carbon-iodine bond at the C4 position towards palladium-catalyzed oxidative addition. This reactivity significantly surpasses that of the carbon-chlorine bond at the C3 position, enabling exquisite regioselectivity in a variety of cross-coupling reactions.^[3] The 2-amino group, while a key component of the final target molecules, also plays a crucial electronic role and can act as a coordinating group to the metal catalyst, a factor that must be considered in reaction design.^{[4][5]}

This document serves as a practical guide for researchers, offering detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings. Beyond mere procedural steps, it delves into the causality behind experimental choices, providing a framework for troubleshooting and optimization.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Table 1: Physicochemical Data for **3-Chloro-4-iodopyridin-2-amine**

Property	Value	Source
CAS Number	1152617-24-7	[6] [7]
Molecular Formula	C ₅ H ₄ ClIN ₂	[8]
Molecular Weight	254.46 g/mol	[8]
Appearance	Off-white to light brown solid	[9]
Solubility	Sparingly soluble in water (1.1 g/L at 25°C)	[10]

| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. |[\[11\]](#)
|

Table 2: GHS Hazard and Precautionary Statements

Classification	Statement	Source
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	[8]

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[8\]](#) |

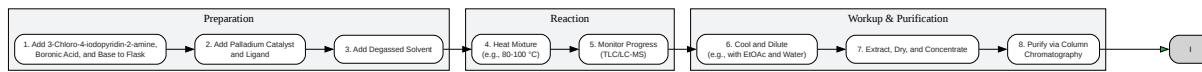
Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for functionalizing **3-Chloro-4-iodopyridin-2-amine**, primarily leveraging the high reactivity of the C4-iodine bond.[12]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds between the C4 position of the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.[3] This reaction is fundamental to the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in pharmacologically active compounds.[13]

The success of a Suzuki coupling hinges on the careful orchestration of several components. The choice of a palladium(0) source, such as $\text{Pd}(\text{PPh}_3)_4$ or one generated in situ from a Pd(II) precatalyst like $\text{PdCl}_2(\text{dppf})$, is critical. The phosphine ligands stabilize the palladium center and modulate its reactivity. A base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[14][15] The solvent system, often a mixture like 1,4-dioxane and water, must solubilize both the organic and inorganic reagents to facilitate the reaction.



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